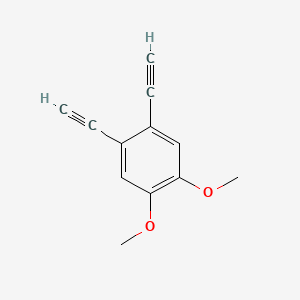

1,2-Diethynyl-4,5-dimethoxybenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-diethynyl-4,5-dimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-5-9-7-11(13-3)12(14-4)8-10(9)6-2/h1-2,7-8H,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWCCFHITKAXQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#C)C#C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470143 | |

| Record name | Benzene, 1,2-diethynyl-4,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170160-98-2 | |

| Record name | Benzene, 1,2-diethynyl-4,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Studies

Mechanistic Investigations of Ethynylation Processes

The introduction of the dual ethynyl (B1212043) groups onto the 1,2-dimethoxybenzene (B1683551) scaffold is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being a prominent example. researchgate.netbeilstein-journals.org This reaction typically involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. researchgate.net

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: one for palladium and one for copper. researchgate.net

Palladium Catalytic Cycle:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 1,2-dibromo-4,5-dimethoxybenzene) to form a Pd(II)-aryl intermediate.

Transmetalation: The terminal alkyne, activated by the copper co-catalyst to form a copper(I) acetylide, transfers the acetylide group to the Pd(II)-aryl complex. This step regenerates the copper(I) catalyst.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, 1,2-diethynyl-4,5-dimethoxybenzene, and regenerate the active Pd(0) catalyst.

Copper Catalytic Cycle:

Acid-Base Reaction: The base deprotonates the terminal alkyne, forming an acetylide anion.

Formation of Copper Acetylide: The acetylide anion reacts with the copper(I) salt to form a copper(I) acetylide species, which is the active alkyne-transfer agent in the transmetalation step.

While this general mechanism is widely accepted, specific mechanistic studies on the synthesis of this compound are not extensively documented in the literature. However, investigations into related Sonogashira reactions have revealed nuances such as the potential for copper-free pathways and the influence of ligands on the catalytic efficiency. nih.govntu.edu.tw

Electrophilic Aromatic Substitution (SEAr) on Dimethoxybenzene Frameworks

The directing effects of the substituents on the benzene (B151609) ring govern the regioselectivity of SEAr reactions. Methoxy (B1213986) groups are strong ortho, para-directors. chemistrytalk.orgyoutube.com In the case of this compound, the two available positions for substitution are ortho to one methoxy group and meta to the other. The powerful ortho-directing effect of the methoxy groups would strongly favor substitution at these positions.

Computational studies on the dinitration of 1,2-dimethoxybenzene have shown that the reaction proceeds with high regioselectivity to yield the 4,5-dinitro product, which corresponds to substitution at the positions equivalent to the ethynyl groups in the target molecule. acs.org This suggests that in the parent dimethoxybenzene, these positions are highly activated. The presence of the ethynyl groups in this compound would likely deactivate these positions to some extent, but the strong activating influence of the methoxy groups is still expected to direct incoming electrophiles to the remaining available positions on the ring.

Interactive Data Table: Regioselectivity in SEAr of Substituted Benzenes

| Substituent | Activating/Deactivating | Directing Effect |

| -OCH₃ | Strongly Activating | Ortho, Para |

| -C≡CH | Deactivating | Meta |

| -NO₂ | Strongly Deactivating | Meta |

| -CH₃ | Activating | Ortho, Para |

This table provides a general overview of substituent effects in electrophilic aromatic substitution.

In many SEAr reactions, a catalyst is required to generate a sufficiently potent electrophile to react with the aromatic ring. vanderbilt.edu For highly activated rings like the dimethoxybenzene framework, milder catalysts or even catalyst-free conditions may be sufficient for certain electrophiles.

For instance, in Friedel-Crafts alkylation and acylation reactions, a Lewis acid catalyst such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) is typically employed to generate the carbocation or acylium ion electrophile, respectively. scirp.org Studies on the alkylation of 1,2-dimethoxybenzene have utilized BF₃ as a catalyst. scirp.org The choice of catalyst can influence not only the reaction rate but also the regioselectivity, although the inherent directing effects of the methoxy groups are generally the dominant factor.

The solvent can play a crucial role in the pathway of SEAr reactions. The polarity of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the reaction rate and, in some cases, the regioselectivity. scirp.org

A computational study on the SEAr of 1,2-dimethoxybenzene found that nonpolar solvents favor the reaction. scirp.org In polar solvents like acetonitrile, the intermediate σ-complex is more stabilized, which increases the energy barrier for the subsequent step to form the product. scirp.org This suggests that for SEAr on this compound, the choice of solvent could be a critical parameter to optimize reaction conditions. DFT analysis of the dinitration of 1,4-dimethoxybenzene (B90301) also highlighted the significant role of solvation effects in determining the regioselectivity of the reaction. acs.org

Radical Cation Formation and Electrochemical Behavior

The electron-rich nature of the this compound ring makes it susceptible to oxidation, leading to the formation of a radical cation. This process involves the removal of a single electron from the π-system of the molecule.

The formation of the radical cation of this compound can be initiated through a single electron transfer (SET) process. This can be achieved electrochemically or by using chemical oxidants. Pulse radiolysis studies on 1,2- and 1,4-dimethoxybenzene have demonstrated the formation of their radical cations via electron transfer to oxidizing species like Tl²⁺ and Ag²⁺ in aqueous solutions.

Computational studies on dimethoxybenzene derivatives have shown that the stability of the resulting radical cations is influenced by factors such as the delocalization of spin and charge, as well as the surrounding solvent medium. acs.org The presence of the ethynyl groups in this compound would be expected to influence the electronic properties and stability of the corresponding radical cation.

DFT analysis of the dinitration of 1,2-dimethoxybenzene suggests that the reaction mechanism likely involves a single electron transfer (SET) process. acs.org The regioselectivity in this case is determined by the symmetry of the Highest Occupied Molecular Orbital (HOMO) of the aromatic ring, which dictates the structure of the resulting radical cation. acs.org This indicates a strong link between the electronic structure, the propensity for SET, and the subsequent reactivity of the dimethoxybenzene framework.

Interactive Data Table: Electrochemical Data of Related Aromatic Compounds

| Compound | Oxidation Potential (V vs. ref) | Method |

| 1,4-Dimethoxybenzene | Not specified | Cyclic Voltammetry |

| Phenothiazine derivative | Not specified | Cyclic Voltammetry |

Thermodynamic and Kinetic Stability of Radical Species

The formation of a radical cation would involve the removal of an electron from the π-system. The presence of two electron-donating methoxy groups would be expected to lower the ionization potential of the molecule, making the formation of the radical cation easier compared to unsubstituted diethynylbenzene. These methoxy groups would also help to delocalize the positive charge and the unpaired electron, thus contributing to the thermodynamic stability of the radical cation.

Theoretical calculations on the unsubstituted ortho-diethynylbenzene dianion have shown it to be an exceptionally strong base, with a high proton affinity. researchgate.netrsc.orgchemistryworld.com This suggests that the corresponding radical anion would also exhibit significant reactivity. The stability of any radical species is a key factor in its potential applications in materials science and as a reaction intermediate.

Reversible Oxidation and Reduction Pathways

Specific electrochemical data, such as cyclic voltammetry studies, for this compound are not prominently reported. However, the redox behavior of related dimethoxybenzene derivatives has been investigated. For instance, studies on various dimethoxybenzene isomers have shown that they can undergo oxidation, and the reversibility of these processes is influenced by the substitution pattern on the benzene ring.

The two electron-donating methoxy groups in this compound would be expected to facilitate oxidation, lowering the oxidation potential. The resulting radical cation could potentially undergo further reactions, such as polymerization or cyclization, depending on the experimental conditions. The reversibility of the oxidation would depend on the stability of this radical cation and its propensity to engage in follow-up chemical transformations.

Reactivity of this compound as a Building Block

The bifunctional nature of this compound, with its two reactive ethynyl groups in close proximity, makes it a potentially valuable building block in organic synthesis, particularly for the construction of complex molecular architectures and polymers.

One of the primary reactions for terminal alkynes is the Sonogashira coupling , a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides. nih.govbeilstein-journals.orgchemrxiv.org This reaction would allow for the extension of the conjugated system by attaching various aromatic or vinylic groups to the ethynyl moieties. The efficiency of the Sonogashira coupling can be influenced by the electronic nature of the substrates.

The ortho-disposition of the ethynyl groups also opens up possibilities for cyclization reactions . For instance, oxidative coupling of 1,2-diethynylbenzene (B1594171) derivatives can lead to the formation of strained diacetylene macrocycles, which are themselves reactive precursors to conjugated polymers. acs.org The methoxy groups on the benzene ring would likely influence the electronic properties and reactivity of the resulting macrocycles.

Furthermore, this compound can serve as a monomer in polymerization reactions . The polymerization of diethynylarenes can proceed through various mechanisms to yield polymers with extended π-conjugated systems. nih.govmdpi.comtcu.ac.jpiastate.edu These materials are of interest for their potential applications in electronics and materials science. The specific structure and properties of the resulting polymer would depend on the polymerization method and catalyst used. For example, transition metal catalysts can be employed to control the polymerization of o-diethynylbenzene derivatives. tcu.ac.jp The presence of the methoxy groups would be expected to modulate the electronic properties, such as the band gap and conductivity, of the resulting polymer.

Finally, the diethynyl functionality can be utilized in the synthesis of metal-organic frameworks (MOFs) , where the molecule can act as a rigid organic linker connecting metal nodes. nih.govresearchgate.nettaylorfrancis.comunl.eduthe-innovation.org The geometry of the linker is crucial in determining the topology and properties of the resulting MOF.

While the specific reactivity of this compound is not extensively detailed in the literature, its structural features suggest a rich and varied chemistry, making it a promising candidate for the synthesis of novel organic materials and complex molecules.

Computational and Theoretical Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods use the principles of quantum mechanics to model molecular structures and properties. For a molecule such as 1,2-diethynyl-4,5-dimethoxybenzene, these calculations can reveal details about its geometry, stability, and electronic characteristics. The primary approaches include Density Functional Theory (DFT), ab initio methods, and semiempirical methods, each offering a different balance between computational cost and accuracy.

Density Functional Theory (DFT) has become a prevalent computational method in chemistry due to its favorable balance of accuracy and efficiency. researchgate.net DFT calculations focus on the electron density of a molecule to determine its properties, rather than the complex many-electron wavefunction. dergipark.org.tr This approach is particularly useful for analyzing the structural and electronic properties of organic molecules, including various dimethoxybenzene derivatives. nih.gov

In studies of related dimethoxybenzene compounds, DFT has been employed to analyze key electronic properties, including frontier molecular orbital energies (HOMO and LUMO) and molecular electrostatic potentials (MEPs). nih.gov Different functionals, such as B3LYP and PBE, are often used in conjunction with various basis sets (e.g., 6-311G(d,p) or Def2-TZVP) to optimize molecular geometries and predict reactivity. nih.gov For instance, the choice of the B3LYP hybrid functional has been shown to provide low total energy values in calculations for dimethoxybenzene derivatives, indicating a stable predicted structure. nih.gov Such applications provide a framework for how DFT could be used to investigate the specific properties of this compound, yielding insights into its thermodynamic stability and potential reaction sites. nih.gov

Beyond DFT, other computational methods are available to study molecular properties. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. They represent a family of approaches, such as Hartree-Fock (HF) theory, that provide a convergent path toward an exact solution of the Schrödinger equation, although they can be computationally expensive for larger molecules. scispace.com

Semiempirical methods offer a computationally faster alternative by simplifying the complex equations of ab initio methods and incorporating experimental data through parameterization to compensate for the approximations made. scispace.comresearchgate.net Methods like AM1 (Austin Model 1) and PM3 (Parametric Model 3) are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, which significantly speeds up calculations. scispace.comuni-muenchen.de These methods are particularly useful for optimizing the geometries of large organic systems and are often used in initial computational studies before employing more rigorous techniques. researchgate.net For a molecule like this compound, a semiempirical approach like PM3 could be used for rapid conformational analysis or as a starting point for more accurate DFT or ab initio calculations. researchgate.net

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. Computational analysis provides detailed information about the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding reactivity, stability, and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. openaccesspub.org

| Parameter | Symbol | Hypothetical Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 | Energy of the outermost electron-donating orbital. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 | Energy of the lowest electron-accepting orbital. |

| HOMO-LUMO Energy Gap | Eg | 4.7 | Difference between ELUMO and EHOMO; indicates molecular stability. |

The distribution of electron density in a molecule is rarely uniform. Understanding this charge distribution is essential for predicting how a molecule will interact with other molecules. Molecular Electrostatic Potential (MEP) maps are visual tools derived from computational calculations that illustrate the charge distribution on the surface of a molecule. nih.gov

MEP maps use a color scale to indicate different regions of electrostatic potential. Typically, red areas signify regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas indicate regions of positive potential, which are electron-poor and prone to nucleophilic attack. nih.gov Green and yellow regions represent neutral or intermediate potentials. For dimethoxybenzene derivatives, MEP analysis has been used to identify nucleophilic (strong hydrogen bond acceptor) and electrophilic (hydrogen bond donor) sites, providing insight into intermolecular interactions. nih.gov An MEP analysis of this compound would reveal its electron-rich and electron-poor regions, highlighting the likely sites for hydrogen bonding and other noncovalent interactions.

Computational chemistry is a powerful tool for predicting the reactivity of a molecule and the regioselectivity of its reactions. By analyzing the electronic structure, one can determine which sites on a molecule are most likely to participate in a chemical reaction. nih.gov

Frontier molecular orbitals (HOMO and LUMO) play a direct role in predicting reactivity. The locations of the HOMO and LUMO density lobes can indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For example, in electrophilic aromatic substitution reactions, the position with the highest HOMO density is often the most reactive site. nih.gov Furthermore, computational models can predict the regioselectivity of cycloaddition reactions by analyzing the energies of different transition states. Studies on related aryne systems have shown that DFT calculations can successfully predict the preferred orientation of reactants, explaining why certain products are formed over others. nih.gov For this compound, such calculations could predict how it would react with various reagents, guiding synthetic efforts and explaining observed reaction outcomes. nih.gov

Molecular Dynamics and Conformational Analysis

The geometry and flexibility of this compound are governed by the rotational freedom of its substituent groups—the two methoxy (B1213986) (-OCH₃) groups and the two ethynyl (B1212043) (-C≡CH) groups. Computational methods provide a powerful lens through which to view these dynamics.

Torsion Potentials and Conformational Flexibility in Related Systems

While specific studies on the complete torsional potential energy surface of this compound are not extensively documented, significant insights can be drawn from computational analyses of related substituted benzenes. The conformational preferences of the methoxy and ethynyl groups are dictated by a delicate balance of steric hindrance and electronic effects.

For methoxy groups attached to a benzene (B151609) ring, theoretical calculations, such as those using density functional theory (DFT), have shown that a planar conformation, where the C-O-C bond lies in the plane of the benzene ring, is generally the most stable. However, the energy barrier for rotation around the aryl-O bond is typically low. In systems like 1,2-dimethoxybenzene (B1683551), the interaction between adjacent methoxy groups leads to a non-planar (twisted) minimum energy conformation to alleviate steric repulsion. The presence of bulky ethynyl groups adjacent to the methoxy substituents in this compound would further influence these torsional potentials. It is computationally predicted that for ethoxybenzene, a planar energy minimum is favored. researchgate.net

The rotation of the ethynyl groups is generally considered to have a very low energy barrier, allowing for relatively free rotation at ambient temperatures. The primary conformational consideration for these groups is their orientation relative to the adjacent methoxy groups and each other.

The interplay of these rotational potentials defines the conformational landscape of the molecule. The flexibility imparted by these substituents is a key determinant of how the molecule packs in the solid state and interacts with other molecules.

Intermolecular Interaction Energies and Their Influence on Structure

The structure of this compound in condensed phases is significantly influenced by non-covalent intermolecular interactions. These forces, though weak individually, collectively dictate the crystal packing and macroscopic properties of the material. The primary interactions at play are π-π stacking, C-H···π interactions, and potential weak hydrogen bonds.

π-π Stacking: The aromatic benzene core of the molecule facilitates π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align. Computational studies on substituted benzene dimers show that substituents dramatically impact the strength and geometry of these interactions. nih.govpurdue.edu Electron-donating groups, like the methoxy substituents, can influence the electrostatic potential of the aromatic ring, thereby modulating the stacking energy. The interaction energy is highly dependent on the relative orientation of the interacting molecules, with common geometries including sandwich, T-shaped, and parallel-displaced. researchgate.net

Computational models can quantify these interaction energies, providing a theoretical basis for understanding and predicting crystal structures. For instance, calculations on substituted benzene dimers have provided benchmark values for these weak interactions.

Table 1: Calculated Interaction Energies for Substituted Benzene Dimers (Sandwich Geometry)

This table presents data from computational studies on benzene dimers with various substituents, illustrating the effect of substitution on π-π interaction energies. The values serve as a reference for understanding the types of interactions present in systems like this compound.

| Dimer Complex | Interaction Energy (kcal/mol) | Computational Method |

|---|---|---|

| Benzene-Benzene | -1.48 | CCSD(T) |

| Benzene-Toluene | -1.63 | CCSD(T) |

| Benzene-Phenol | -2.06 | CCSD(T) |

| Benzene-Anisole (Methoxybenzene) | -2.19 | CCSD(T) |

Reaction Pathway Modeling

Enediyne compounds are renowned for their ability to undergo unique cycloaromatization reactions, the most famous of which is the Bergman cyclization. organic-chemistry.orgrsc.org Computational modeling is indispensable for mapping the complex potential energy surfaces of these transformations.

Intrinsic Reaction Coordinate (IRC) Calculations

The Intrinsic Reaction Coordinate (IRC) is the minimum energy path connecting the transition state of a reaction to its reactants and products. acs.org IRC calculations are crucial for verifying that a calculated transition state structure indeed connects the desired reactant and product and for visualizing the geometric evolution of the molecule along the reaction pathway. researchgate.net

For the Bergman cyclization of an enediyne like this compound, the reaction proceeds from the enediyne reactant, through a high-energy transition state, to form a highly reactive p-benzyne diradical intermediate. An IRC calculation for this process would start at the optimized geometry of the transition state and trace the path downhill in both the forward direction (to the diradical product) and the reverse direction (back to the enediyne reactant).

The reaction coordinate is dominated by the change in distance between the two reacting ethynyl carbon atoms. acs.org As the reaction progresses from reactant to transition state, this distance shortens significantly. Beyond the transition state, the new carbon-carbon bond fully forms, and the geometry relaxes to that of the planar, aromatic diradical. Topological analysis of the electron localization function (ELF) along the IRC path reveals the complex electronic rearrangements, showing the formation of the diradical character immediately after the transition state is passed. acs.orgresearchgate.net

Activation Energies and Thermodynamic Feasibility of Transformations

The Bergman cyclization is typically a thermally activated process, requiring significant energy to overcome the activation barrier. organic-chemistry.org The magnitude of this barrier is highly sensitive to the structure of the enediyne. Key factors include the distance between the reacting alkyne carbons and the strain within the molecule. alfa-chemistry.com Substituents on the aromatic ring also play a critical role. Electron-donating groups, such as the methoxy groups in this compound, can influence the stability of the transition state and the diradical product, thereby altering the activation energy and the thermodynamics of the reaction. acs.org Computational studies on substituted enediynes have shown that such substituents can lower the reaction energy. acs.org

For the parent (Z)-hex-3-ene-1,5-diyne, high-level calculations place the activation enthalpy (ΔH‡) at approximately 28.5-29.5 kcal/mol and the reaction enthalpy (ΔHᵣₓₙ) at around 8.0 kcal/mol, indicating an endothermic process with a substantial kinetic barrier. smu.edu The presence of the benzene ring and the methoxy substituents in this compound would modify these values. The fusion of the enediyne moiety to the benzene ring is expected to lower the activation barrier compared to acyclic analogues.

Table 2: Calculated Energetics for Bergman Cyclization of Various Enediynes

This table summarizes computed activation and reaction energies for the Bergman cyclization of several enediyne systems, providing a comparative basis for estimating the reactivity of this compound.

| Compound | Activation Energy (ΔE‡, kcal/mol) | Reaction Energy (ΔEᵣₓₙ, kcal/mol) | Computational Method |

|---|---|---|---|

| (Z)-hex-3-ene-1,5-diyne | 29.5 | 5.5 | CCSD(T)/6-31G(d,p) smu.edu |

| (Z)-1-cyclononene-3,8-diyne | 12.1 | -19.3 | BPW91/6-311G acs.org |

| (Z)-1-cyclodecene-3,9-diyne | 20.9 | -10.4 | BPW91/6-311G acs.org |

| Phenyl-substituted enediyne | 31.1 (C1-C6) | - | BCCD(T)//BLYP/6-31G(d) comporgchem.com |

Advanced Materials Science Applications and Polymerization Chemistry

Monomer Design for Conjugated Polymers

The molecular design of 1,2-diethynyl-4,5-dimethoxybenzene, with its rigid aromatic core and dual reactive ethynyl (B1212043) groups, makes it an intriguing candidate for constructing various conjugated polymer systems. The electron-donating methoxy (B1213986) groups can also influence the electronic properties and solubility of the resulting polymers.

Poly(arylene ethynylene)s (PAEs) and their derivatives are a major class of conjugated polymers investigated for their optical and electronic properties. While specific reports on the homopolymerization of this compound into long-chain PAEs are not prominent in the surveyed literature, its structure is fundamentally suited for such materials.

Research on related diacetylenic aromatic compounds indicates their role as building blocks for carbon-based molecular wires. irb.hr The phenyl-substituted polyyne chain can enhance conductivity and optical characteristics. irb.hr The incorporation of multiple acetylenic bridges is a known strategy to create cyclic analogs like dehydrobenzoannulenes. irb.hr The structure of this compound is ideal for creating polymers with a poly(phenylene butadiynylene) backbone through oxidative coupling, where the ethynyl groups of two monomers couple to form a butadiyne linkage.

Two-dimensional (2D) polymers, such as graphdiyne and its derivatives, are a frontier in materials science. These materials are constructed from monomers designed to form an extended, planar covalent network. The 1,2-diethynyl substitution pattern of this compound provides the necessary geometry to act as a building block for such 2D lattices.

While this specific monomer has been utilized in the synthesis of discrete, complex triyne molecules, its application in forming extended 2D polymers has been a subject of theoretical interest more than demonstrated synthesis. researchgate.net The planarity of the benzene (B151609) core and the defined angles of the ethynyl groups are prerequisites for the bottom-up synthesis of ordered 2D materials. The methoxy groups would be expected to modify the electronic nature of the resulting 2D sheet, potentially enhancing its donor characteristics for applications in electronics.

Polymerization Mechanisms and Control

The dual ethynyl functionality of this compound allows for several potential polymerization pathways. The choice of mechanism is critical for controlling the final polymer architecture, whether it be a linear chain or a 2D network.

Oxidative coupling is a primary method for polymerizing terminal alkynes. The Glaser-Hay coupling, which typically uses a copper(I) salt (like CuCl) and an amine base in the presence of oxygen, is a common technique to form butadiyne linkages (C-C≡C-C) from terminal alkynes (C-C≡H). Applying this to this compound would theoretically lead to the formation of a poly(phenylene butadiynylene) network. The specific structure would depend on whether the coupling is intermolecular, leading to polymer chains, or intramolecular, which is less likely but possible. The control of reaction conditions would be paramount to favor the formation of high-molecular-weight polymers over cyclic oligomers or complex cross-linked networks.

Anionic polymerization offers a pathway to create linear polymers from diethynyl monomers by selectively reacting one of the two ethynyl groups. For monomers like 1,4-diethynylbenzene (B1207667), the use of an anionic initiator (e.g., n-butyllithium) in a polar solvent has been shown to produce a soluble, linear polymer with pendant ethynyl groups. This strategy relies on the initiator adding across one triple bond, creating a propagating carbanionic chain end, while leaving the second triple bond unreacted.

Although direct studies of the anionic polymerization of this compound are not widely reported, this strategy could theoretically be applied. The presence of two adjacent ethynyl groups might lead to different reactivity and potential for side reactions, such as crosslinking, compared to the 1,4-isomer. The electron-donating methoxy groups would also influence the acidity of the ethynyl protons and the stability of the propagating anion, thereby affecting the polymerization kinetics and control.

Achieving defined polymeric structures—controlling molecular weight, dispersity, and architecture—is crucial for high-performance materials. For a monomer like this compound, controlled polymerization would aim to selectively engage its ethynyl groups to prevent uncontrolled crosslinking.

A hypothetical controlled process could involve:

Selective Monofunctionalization: Protecting one ethynyl group to allow for linear polymerization through the other, followed by deprotection and subsequent reaction of the pendant groups.

Surface-Mediated Polymerization: Assembling the monomers on a substrate and then inducing polymerization to create an ordered 2D network. This approach is often used for synthesizing graphdiyne-like materials.

Vibrational analysis of solid this compound has shown that its crystal packing involves significant intermolecular interactions, which could be leveraged or could pose a challenge in a controlled solid-state polymerization process. irb.hr

| Polymerization Type | Key Reagents/Conditions | Potential Polymer Architecture | Controlling Factors |

|---|---|---|---|

| Oxidative Coupling (Glaser-Hay) | Cu(I) salt, Amine Base, O₂ | Poly(phenylene butadiynylene), 2D Networks | Monomer concentration, solvent, temperature |

| Anionic Polymerization | n-Butyllithium, Polar Solvent (e.g., HMPA, DMSO) | Linear Poly(ethynylbenzene) with pendant ethynyl groups | Solvent polarity, temperature, initiator concentration |

| Transition-Metal Catalyzed Cross-Coupling | Pd/Cu catalysts, with a dihalo-aromatic comonomer | Poly(arylene ethynylene) copolymers | Catalyst choice, stoichiometry, ligand |

Role as Bridging Ligands in Coordination Chemistry

In the realm of coordination chemistry, a bridging ligand is a crucial component that connects two or more metal centers, leading to the formation of dinuclear or polynuclear complexes. nih.gov These ligands can influence the electronic communication between metal ions, which in turn dictates the magnetic, optical, and reactive properties of the resulting complex. The structure of this compound, with its two spatially separated ethynyl groups, makes it an ideal candidate to function as a bridging ligand.

The terminal alkyne groups can coordinate to metal centers in several ways, most commonly through π-donation from the carbon-carbon triple bond. When both alkyne groups of a single molecule coordinate to different metal ions, a bridged structure is formed. This arrangement can lead to the creation of linear or bent-chain organometallic polymers or discrete dinuclear macrocycles. The development of such dinuclear species is a growing field of research, as they can exhibit unique properties and functions compared to their mononuclear counterparts, with applications in optoelectronics, catalysis, and smart materials. nih.gov

While specific research detailing the synthesis of dinuclear complexes using this compound as the bridging ligand is not extensively documented in readily available literature, the principles of organometallic chemistry strongly support this potential application. For instance, dinuclear nickel(II) complexes have been synthesized using bridging ligands like 2,5-diamino-1,4-benzoquinonediimine to create catalysts for polymerization. rsc.org Similarly, the formation of metal-organic frameworks (MOFs) often relies on organic linkers to connect metal ions into extended networks; for example, 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (B2947062) has been used to create strontium-based MOFs. nih.gov The diethynyl functionality of this compound provides a linear, rigid spacer that is well-suited for constructing such ordered supramolecular structures. The coordination of the alkyne can be envisioned with various transition metals, such as platinum, ruthenium, or palladium, which are known to form stable complexes with alkyne ligands. nih.govnih.govrsc.org

Application as Electrochemical Components

The electrochemical properties endowed by the dimethoxybenzene core make this class of compounds highly interesting for applications in energy storage and electronic devices. The presence of the ethynyl groups further expands its utility, allowing for its incorporation into polymeric structures.

Redox flow batteries (RFBs) and lithium-ion batteries are critical technologies for large-scale energy storage. digitellinc.com A key component in some of these systems is a redox shuttle, a molecule that can be reversibly oxidized and reduced to transport charge or provide overcharge protection. researchgate.netresearchgate.netlibretexts.org Dimethoxybenzene (DMB) derivatives have been extensively studied as promising candidates for these applications, particularly as catholyte materials in non-aqueous RFBs, due to their ability to undergo stable and reversible one-electron oxidation to form radical cations. researchgate.netrsc.org

The performance of a DMB-based redox shuttle is critically dependent on the stability and reversibility of its radical cation. researchgate.net Upon oxidation, the DMB derivative forms a radical cation; for the shuttle to be effective, this species must be stable enough to diffuse to the other electrode without decomposing and then be efficiently reduced back to its neutral state. libretexts.org Research has shown that the substitution pattern on the benzene ring significantly impacts these properties. For example, computational studies and experimental work on various methylated DMB derivatives have sought to understand the factors affecting stability, such as structural distortion upon oxidation and the thermodynamic feasibility of decomposition pathways like deprotonation and dimerization. rsc.org

A subtractive molecular engineering approach on substituted 1,4-dimethoxybenzene (B90301) derivatives demonstrated that molecules like 2,3-dimethyl-1,4-dimethoxybenzene (23DDB) and 2,5-dimethyl-1,4-dimethoxybenzene (25DDB) show promising electrochemical characteristics and stability. rsc.org These findings suggest that strategic substitution is key to optimizing performance. The introduction of electron-withdrawing groups, such as fluorine atoms, can increase the redox potential, which is desirable for high-voltage applications, while also potentially enhancing the stability of the charged species. digitellinc.com

For this compound, the electron-donating methoxy groups provide the necessary redox activity, while the ethynyl groups, being somewhat electron-withdrawing, would be expected to modulate its redox potential. The ultimate stability and reversibility of its radical cation would need to be experimentally verified, as it depends on a complex interplay of electronic and steric factors. The potential for the ethynyl groups to undergo side reactions would be a key area of investigation.

Table 1: Electrochemical Properties of Selected Dimethoxybenzene Derivatives for Energy Storage Applications

| Compound | Redox Potential (V vs. Li/Li+) | Key Findings | Reference(s) |

|---|---|---|---|

| 2,5-di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene (DBBB) | ~3.9 | Successful overcharge protection material for lithium-ion batteries. | rsc.org |

| 2,3-dimethyl-1,4-dimethoxybenzene (23DDB) | Not specified | Favorable electrochemical characteristics and stability. | rsc.org |

| 2,5-dimethyl-1,4-dimethoxybenzene (25DDB) | Not specified | Favorable electrochemical characteristics and stability. | rsc.org |

This table is generated based on data from studies on related dimethoxybenzene compounds to illustrate the principles of molecular engineering in this context.

Conjugated polymers are a class of organic materials that form the backbone of many modern electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.gov These polymers feature a delocalized π-electron system along their chain, which allows for charge transport. The synthesis of new conjugated polymers with tailored properties is a major focus of materials chemistry research. mdpi.com

This compound is an excellent monomer for the synthesis of conjugated polymers due to its two terminal alkyne functionalities. These groups can undergo various coupling reactions to form extended polymer chains. A primary method for this is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.orgmdpi.com By reacting this compound with a dihalo-aromatic comonomer, a variety of donor-acceptor or all-donor conjugated polymers of the poly(phenylene ethynylene) (PPE) type can be synthesized.

The properties of the resulting polymer would be heavily influenced by the components of the monomer. The dimethoxy groups on the benzene ring are electron-donating, which would increase the electron density of the polymer backbone, affecting its highest occupied molecular orbital (HOMO) energy level and, consequently, its charge injection and transport properties in a device. The choice of the comonomer would allow for fine-tuning of the polymer's electronic structure, including its bandgap and charge carrier mobility. For example, oxidative polymerization of 1,4-diethynylbenzene has been shown to produce highly conjugated poly(phenylene butadiynylene), a material with interesting electronic properties. nih.gov

Polymers derived from this compound are expected to be useful as the active semiconductor layer in OFETs. mdpi.com The performance of an OFET, characterized by its charge carrier mobility and on/off ratio, is directly related to the chemical structure and solid-state packing of the conjugated polymer. The rigid ethynylene linkages would promote a planar backbone structure, which can facilitate intermolecular π-π stacking and improve charge transport. The dimethoxy side groups would also enhance the solubility of the polymer in common organic solvents, which is a significant advantage for solution-based processing and fabrication of large-area flexible electronic devices. nih.gov

Table 2: Representative Conjugated Polymers and their Applications in Organic Electronics

| Polymer Type | Monomer Building Blocks | Key Properties & Applications | Reference(s) |

|---|---|---|---|

| Poly(phenylene butadiynylene) (PPB) | 1,4-diethynylbenzene | Highly conjugated, synthesized within mesoporous silica (B1680970) channels. | nih.gov |

| Diketopyrrolopyrrole (DPP)-based polymers | DPP derivatives, thiophene (B33073) derivatives | High charge carrier mobility, used in high-performance OFETs. | |

| Poly(3-hexylthiophene) (P3HT) | 3-hexylthiophene | Well-studied polymer used in flexible OFETs and OPVs. | mdpi.com |

This table provides examples of related polymer systems to illustrate the context for developing new polymers from monomers like this compound.

Spectroscopic Characterization in Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,2-diethynyl-4,5-dimethoxybenzene. Both ¹H and ¹³C NMR are utilized to provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR spectroscopy, the aromatic protons typically appear as singlets, confirming the symmetrical substitution pattern on the benzene (B151609) ring. The methoxy (B1213986) protons also present as a sharp singlet, with an integration value corresponding to six protons. The acetylenic protons give rise to another distinct singlet. The chemical shifts of these protons are crucial for confirming the successful synthesis of the target molecule.

¹³C NMR spectroscopy complements the proton NMR data by providing the chemical shifts for each unique carbon atom in the molecule. This includes the quaternary carbons of the benzene ring, the methoxy carbons, and the sp-hybridized carbons of the ethynyl (B1212043) groups. The number and positions of these signals are key indicators of the molecule's structure and purity. The absence of signals from starting materials or byproducts in both ¹H and ¹³C NMR spectra is a primary method for assessing the purity of the compound.

The following table summarizes typical NMR data for this compound, though specific values may vary slightly depending on the solvent and experimental conditions.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.0 | Singlet | Aromatic CH |

| ¹H | ~3.9 | Singlet | Methoxy (OCH₃) |

| ¹H | ~3.3 | Singlet | Acetylenic C≡CH |

| ¹³C | ~150 | Singlet | C-OCH₃ |

| ¹³C | ~115 | Singlet | Aromatic CH |

| ¹³C | ~114 | Singlet | C-C≡CH |

| ¹³C | ~83 | Singlet | C≡CH |

| ¹³C | ~80 | Singlet | C≡CH |

| ¹³C | ~56 | Singlet | OCH₃ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bond Analysis

Infrared (IR) and Raman spectroscopy are powerful, often complementary, techniques for identifying the functional groups present in this compound.

IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Key characteristic absorption bands for this compound include:

C≡C-H stretch: A sharp, strong band typically appearing around 3300 cm⁻¹, indicative of the terminal alkyne.

C≡C stretch: A weaker band in the region of 2100-2260 cm⁻¹, characteristic of the carbon-carbon triple bond.

C-O stretch: Strong absorptions associated with the methoxy groups, usually found in the 1250-1000 cm⁻¹ range.

C-H stretch (aromatic and methoxy): Bands appearing just above and below 3000 cm⁻¹, respectively.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides additional information. The C≡C triple bond, being a symmetrical and less polarizable bond, often gives a strong signal in the Raman spectrum, complementing the sometimes weak C≡C stretch in the IR spectrum. This makes the combination of IR and Raman spectroscopy particularly effective for the comprehensive vibrational analysis of the molecule.

The table below highlights the principal vibrational modes and their expected spectral regions.

| Vibrational Mode | Technique | **Typical Wavenumber (cm⁻¹) ** |

| Acetylenic C-H Stretch | IR | ~3300 |

| Aromatic C-H Stretch | IR | ~3100-3000 |

| Aliphatic C-H Stretch (Methoxy) | IR | ~2950-2850 |

| C≡C Stretch | IR, Raman | ~2150 |

| Aromatic C=C Stretch | IR, Raman | ~1600-1450 |

| C-O Stretch (Aryl Ether) | IR | ~1250 |

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. The molecule's chromophores, which are the parts of the molecule that absorb light, include the benzene ring and the ethynyl groups. The conjugation between the π-systems of the aromatic ring and the alkyne moieties influences the energy of these transitions.

The UV-Vis spectrum of this compound typically shows absorption bands corresponding to π → π* transitions. The position and intensity of these bands provide insights into the extent of electronic conjugation. For instance, the polymerization of this monomer can be monitored by observing changes in the UV-Vis spectrum, as the formation of a conjugated polymer backbone leads to a red shift (shift to longer wavelengths) of the absorption maximum.

Near-infrared (NIR) spectroscopy can also be a valuable tool, particularly for studying the properties of polymers derived from this compound. Overtones and combination bands of fundamental vibrations appear in the NIR region, which can be sensitive to the polymer's structure and morphology.

The following table indicates the typical electronic transitions observed for this class of compounds.

| Transition Type | Wavelength Range (nm) | Moiety |

| π → π* | 200-400 | Benzene ring, Ethynyl groups |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight of this compound and confirming its elemental composition. researchgate.net In a typical experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision, allowing for the determination of its molecular formula. This is a powerful tool for confirming the identity of the synthesized compound.

Furthermore, the fragmentation pattern observed in the mass spectrum can offer structural information. The molecule may break apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can be used to deduce the connectivity of the atoms within the molecule. For instance, the loss of a methyl group (-CH₃) from the methoxy substituent is a common fragmentation pathway. researchgate.net

The table below lists key ions that may be observed in the mass spectrum of this compound.

| Ion | Description |

| [M]⁺ | Molecular Ion |

| [M-CH₃]⁺ | Loss of a methyl group |

| [M-OCH₃]⁺ | Loss of a methoxy group |

| [M-C₂H]⁺ | Loss of an ethynyl group |

X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of all the atoms in the molecule. mdpi.com This provides unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsional angles. nih.gov

Beyond the intramolecular details, X-ray crystallography reveals crucial information about the packing of the molecules in the crystal lattice. mdpi.com This includes the nature and geometry of intermolecular interactions, such as van der Waals forces and potential C-H···π interactions. nih.gov Understanding these interactions is important as they can influence the physical properties of the material, including its melting point and solubility, and can play a role in directing the solid-state polymerization of the monomer.

Key structural parameters obtained from X-ray crystallography are summarized in the table below.

| Parameter | Description |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice |

| Unit Cell Dimensions | The dimensions of the repeating unit of the crystal |

| Bond Lengths | The distances between bonded atoms |

| Bond Angles | The angles between adjacent bonds |

| Torsional Angles | The dihedral angles describing the conformation of the molecule |

| Intermolecular Contacts | Distances and angles of non-covalent interactions |

Advanced Spectroelectrochemical Methods

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to study the properties of molecules as they undergo oxidation or reduction. For this compound and its corresponding polymers, these methods can provide valuable information about their electronic structure and redox behavior.

By applying a potential to a solution of the compound and simultaneously recording its spectroscopic response (e.g., UV-Vis-NIR or EPR), it is possible to characterize the radical ions and other species that are formed. This is particularly relevant for understanding the properties of conducting polymers derived from this monomer, as their conductivity is related to the ability to form and stabilize charge carriers (polarons and bipolarons) upon doping.

Calorimetric Techniques for Mechanistic and Thermodynamic Studies (e.g., Differential Scanning Calorimetry for Polymerization Kinetics)

Calorimetric techniques, such as Differential Scanning Calorimetry (DSC), are used to study the thermal properties of this compound and its polymerization processes. nih.gov DSC measures the difference in heat flow between a sample and a reference as a function of temperature or time. nih.gov

When used to study the polymerization of this compound, DSC can provide information on:

Polymerization exotherm: The heat released during the polymerization reaction can be measured to determine the enthalpy of polymerization.

Polymerization kinetics: By monitoring the heat flow as a function of time at a constant temperature (isothermal) or during a controlled temperature ramp (non-isothermal), the kinetics of the polymerization reaction can be investigated. nih.gov This allows for the determination of parameters such as the activation energy and the reaction order.

Thermal stability: DSC can be used to determine the temperatures at which the monomer or resulting polymer undergo thermal decomposition.

These thermodynamic and kinetic data are crucial for optimizing the polymerization conditions and for understanding the fundamental aspects of the reaction mechanism. nih.gov

Q & A

Q. What are the standard synthetic routes for 1,2-Diethynyl-4,5-dimethoxybenzene, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, derivatives are synthesized via halogenation of dimethoxybenzene followed by Sonogashira coupling with terminal alkynes. Key conditions include:

- Use of bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide as catalysts.

- Triethylamine as a base to deprotonate acetylene precursors.

- Argon atmosphere to prevent oxidation of sensitive intermediates. Post-synthesis, purification via column chromatography or recrystallization from ethanol is recommended. Slow evaporation of ethanol yields high-purity crystals for structural analysis .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- 1H NMR : Identifies aromatic protons (singlets near 7.0–7.3 ppm) and methoxy groups (singlet ~3.8 ppm).

- Elemental Analysis : Confirms stoichiometry (e.g., C, H, Br/I ratios).

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves molecular geometry and packing motifs. SHELXTL or similar software is used for refinement, with attention to halogen bonding parameters (e.g., C–X⋯O angles >150°) .

- HPLC with Derivatization : Quantifies trace impurities using reagents like 1,2-diamino-4,5-dimethoxybenzene for fluorophore tagging .

Q. What are the primary applications of this compound in materials science?

- Conductive Polymers : Acts as a precursor for electron-rich phthalocyanines and π-conjugated systems due to its ethynyl groups enabling cross-linking .

- Lithium-Ion Conductors : Derivatives like [Li{N(SO2CF3)2}{C6H4(OCH3)2}2] form ionic conduction paths in solid-state electrolytes, characterized by SCXRD .

Advanced Research Questions

Q. How do halogen bonding (C–X⋯O/X) and π–π interactions influence the crystal packing of dihalogenated derivatives, and what methodological challenges arise in resolving these structures?

Halogen bonding dominates in derivatives like 1,2-dibromo-4,5-dimethoxybenzene, forming columnar stacks via C–Br⋯Br–C interactions (distance < van der Waals sum). In contrast, iodo analogs favor C–I⋯O synthons, creating wavy 2D layers. Challenges include:

- Distinguishing weak halogen bonds from thermal motion artifacts using high-resolution SCXRD (Rint < 0.05).

- Addressing pseudosymmetry in triclinic systems (e.g., P1 space group) with multi-scan absorption corrections (SADABS) .

- Refining constrained H-atom parameters to avoid overfitting .

Q. How can researchers resolve contradictions in crystallographic data interpretation, such as discrepancies in bond angles or intermolecular distances?

- Validation Tools : Use PLATON to check for missed symmetry or twinning.

- Comparative Analysis : Contrast with structurally similar compounds (e.g., 1,2-diiodo-4,5-dimethylbenzene) to identify steric or electronic outliers .

- Data Weighting : Apply Hirshfeld rigid-bond tests to validate anisotropic displacement parameters, especially for heavy atoms like Br/I .

Q. What methodological considerations are critical for studying non-covalent interactions in ethynyl-dimethoxybenzene derivatives?

- DFT Calculations : Compare experimental SCXRD geometries (e.g., C–X⋯O angles) with theoretical models to quantify interaction energies.

- Temperature-Dependent Studies : Perform variable-temperature NMR/SCXRD to assess thermal stability of halogen bonds.

- Competition Experiments : Co-crystallize with hydrogen-bond donors (e.g., –OH groups) to evaluate interaction hierarchy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.